molecular formula C12H18 B8643489 Benzene cyclohexane CAS No. 639006-48-7

Benzene cyclohexane

Cat. No. B8643489
Key on ui cas rn: 639006-48-7
M. Wt: 162.27 g/mol
InChI Key: WIRUZQNBHNAMAB-UHFFFAOYSA-N
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Patent
US08207327B2

Procedure details

The benzene feedstock and benzene-containing cyclohexane solution and also the reaction effluent are analyzed by gas chromatography (GC area %):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C1CCCCC1>[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
also the reaction

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=C1.C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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